
Vedaprofen
概述
描述
维达普芬是一种非甾体抗炎药 (NSAID),主要用于兽医。 它用于治疗犬和马的骨骼肌肉疾病引起的疼痛和炎症,以及缓解马绞痛引起的疼痛 . 维达普芬属于丙酸衍生物类,在结构上与其他 NSAID 如酮洛芬和卡洛芬相关 .
准备方法
维达普芬的合成涉及一个四步反应过程。 该合成所需的原料易于获得,使该过程方便高效 . 合成路线和反应条件的具体细节已在专利和科学文献中概述 .
化学反应分析
维达普芬会发生各种化学反应,包括氧化、还原和取代。这些反应中常用的试剂和条件包括氧化剂、还原剂和催化剂。 从这些反应中形成的主要产物取决于所用条件和试剂 .
科学研究应用
Pharmacodynamics and Mechanism of Action
Vedaprofen functions primarily by inhibiting the cyclooxygenase enzyme system, which is crucial for the synthesis of prostaglandins—compounds involved in inflammation and pain signaling. It is a racemic mixture containing both R(-) and S(+) enantiomers, with the R(-) enantiomer exhibiting greater potency in inhibiting prostaglandin synthesis . This dual enantiomeric composition contributes to this compound's therapeutic effects, making it effective for various inflammatory conditions.
Pain Management in Veterinary Medicine
This compound is widely used for managing pain and inflammation associated with chronic musculoskeletal disorders and soft tissue trauma in dogs. A study demonstrated that this compound effectively controls postoperative pain in dogs undergoing surgical procedures such as maxillectomy and mandibulectomy, showing comparable efficacy to ketoprofen without significant adverse effects .
Clinical Findings:
- Postoperative Pain Control: this compound administered preoperatively was as effective as postoperative administration for pain control, indicating its utility in surgical settings .
- Adverse Effects: Mild side effects such as diarrhea and vomiting were reported but were similar to those observed with other NSAIDs like meloxicam .
Pharmacokinetic Studies
Pharmacokinetic studies have shown that this compound is rapidly absorbed following oral administration, with a bioavailability of 80-90%. However, food intake can significantly reduce absorption rates . The drug displays enantioselective pharmacokinetics, where the plasma concentration of the R(-) enantiomer surpasses that of S(+) over time, impacting its therapeutic effectiveness .
Key Pharmacokinetic Data:
- Volume of Distribution: Greater for S(+) this compound.
- Elimination Half-Life: Longer for R(-) this compound.
- Protein Binding: Over 99% in plasma and exudate .
Safety and Renal Function Studies
Research evaluating the renal safety of this compound indicated that its administration did not adversely affect renal function in cats over a two-week period . This finding is critical given the concerns regarding NSAID use in animals with pre-existing renal issues.
Comparative Efficacy Studies
Several studies have compared this compound with other NSAIDs such as carprofen and ketoprofen:
Case Studies and Clinical Trials
- Postoperative Analgesia in Dogs : A randomized controlled trial assessed this compound's effectiveness in managing postoperative pain in dogs after major surgeries. Results showed low pain scores with no significant differences compared to ketoprofen, reinforcing this compound's role as an effective analgesic .
- Safety Profile Assessment : A study involving perioperative administration of this compound alongside tramadol indicated no significant changes in hemostatic or biochemical parameters post-surgery, suggesting a favorable safety profile .
作用机制
维达普芬通过抑制环氧合酶 (COX) 酶发挥作用,该酶参与前列腺素的合成 . 前列腺素是炎症、疼痛和发热的介质。 通过阻断 COX 酶,维达普芬减少前列腺素的产生,从而减轻炎症、疼痛和发热 . 维达普芬的分子靶标包括 COX-1 和 COX-2 酶 .
相似化合物的比较
生物活性
Vedaprofen is a non-steroidal anti-inflammatory drug (NSAID) belonging to the propionic acid derivative group, primarily used for its analgesic, anti-inflammatory, and antipyretic properties. This article delves into the biological activities of this compound, focusing on its mechanisms of action, pharmacokinetics, clinical efficacy, and safety profile based on diverse research findings.
This compound's primary mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the synthesis of prostaglandins—lipid compounds that mediate inflammation and pain. Specifically, this compound inhibits both COX-1 and COX-2 enzymes but exhibits a higher selectivity for COX-2, which is associated with inflammatory processes. This selective inhibition results in reduced production of pro-inflammatory mediators such as prostaglandin E2 (PGE2) and thromboxane B2 (TXB2) .
Pharmacokinetics
This compound is characterized by rapid absorption following oral administration, with a bioavailability of 80-90%. However, food intake can significantly reduce this bioavailability. The drug exhibits enantioselective pharmacokinetics due to its racemic nature, with the R(-) enantiomer being more potent in inhibiting prostaglandin synthesis compared to the S(+) enantiomer .
Key Pharmacokinetic Parameters
Parameter | R(-) this compound | S(+) this compound |
---|---|---|
Maximum Concentration (Cmax) | 2950 ng/mL | 1534 ng/mL |
Area Under Curve (AUC) | 9755 ng·h/mL | 4400 ng·h/mL |
Volume of Distribution | Higher for S(+) | Lower for R(-) |
Elimination Half-Life | Longer for R(-) | Shorter for S(+) |
Case Studies and Clinical Trials
- Efficacy in Dogs : A randomized multicenter clinical study compared this compound with meloxicam in dogs suffering from musculoskeletal pain. The study included 214 cases (73 acute and 141 chronic), with treatment durations of 14 days for this compound and 17 days for meloxicam in acute cases. The overall response rate was 89% for this compound compared to 87% for meloxicam in acute cases. For chronic cases, the response rates were 72% and 65%, respectively .
- Preventive Analgesia : Another study assessed the preventive analgesic effects of this compound versus ketoprofen in dogs undergoing maxillectomy or mandibulectomy. Results indicated that this compound was as effective as ketoprofen for postoperative pain control; however, it did not demonstrate significant preventive analgesic effects .
- Inflammatory Response : In a pharmacodynamic study involving ponies, this compound administered intravenously at a dosage of 1 mg/kg significantly inhibited TXB2 synthesis and reduced oedematous swelling and leukocyte infiltration during induced inflammation .
Safety Profile
This compound is generally well-tolerated in both canine and equine species. In clinical studies, mild gastrointestinal side effects were reported in approximately 11% of dogs treated with this compound, similar to those observed with meloxicam . Long-term use has shown good gastrointestinal and renal tolerance across different species .
属性
IUPAC Name |
2-(4-cyclohexylnaphthalen-1-yl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O2/c1-13(19(20)21)15-11-12-16(14-7-3-2-4-8-14)18-10-6-5-9-17(15)18/h5-6,9-14H,2-4,7-8H2,1H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZUGVMQFWFVFBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C2=CC=CC=C21)C3CCCCC3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5049077 | |
Record name | Quadrisol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5049077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71109-09-6 | |
Record name | Vedaprofen | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=71109-09-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Vedaprofen [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071109096 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Quadrisol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5049077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-cyclohexyl-α-methylnaphthalene-1-acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.339 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | VEDAPROFEN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OKX88EO7OI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。